![molecular formula C21H16FN3O2S2 B2723899 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1260934-36-8](/img/structure/B2723899.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Description
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O2S2 and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Insight and Molecular Docking
The novel antiviral active molecule 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide has been characterized for its equilibrium geometry, vibrational assignments, and intermolecular interactions. Its antiviral potency was investigated by docking against SARS-CoV-2 protein, revealing potential applications in combating COVID-19 through specific molecular interactions (S. Mary et al., 2020).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has shown significant dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential applications in cancer therapy due to their potent inhibitory effects (A. Gangjee et al., 2008).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, showing that many of the synthesized compounds exhibited potent anticancer activity comparable to that of doxorubicin on several human cancer cell lines. This highlights their potential as effective antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Radiosynthesis for PET Imaging
The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the compound's application in medical imaging and diagnostics. This process involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, indicating its utility in the development of diagnostic tools for various diseases (F. Dollé et al., 2008).
Antimicrobial Activity
The study of antimicrobial activity of some synthesized pyrimidine-triazole derivatives against selected bacterial and fungal strains in different organic solvents indicates a potential application in developing new antimicrobial agents. This underscores the compound's versatility in contributing to combating microbial infections (J.J. Majithiya & B. Bheshdadia, 2022).
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c1-13-5-4-6-14(11-13)23-18(26)12-29-21-24-16-9-10-28-19(16)20(27)25(21)17-8-3-2-7-15(17)22/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKJYYKOTCXOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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